molecular formula C18H21N3O B7536773 [3-Methyl-4-(3-methylphenyl)piperazin-1-yl]-pyridin-4-ylmethanone

[3-Methyl-4-(3-methylphenyl)piperazin-1-yl]-pyridin-4-ylmethanone

Cat. No. B7536773
M. Wt: 295.4 g/mol
InChI Key: QMYKSZMTKWYSSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-Methyl-4-(3-methylphenyl)piperazin-1-yl]-pyridin-4-ylmethanone is a chemical compound that belongs to the piperazine class of compounds. It is commonly known as MPMP and has been studied for its potential use in scientific research.

Mechanism of Action

The mechanism of action of MPMP is not fully understood. However, it is believed to act as a partial agonist at the serotonin transporter and an antagonist at the sigma-1 receptor. This dual action may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
MPMP has been shown to increase the release of serotonin in the brain. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF) in the hippocampus. BDNF is a protein that plays an important role in neuronal survival and growth. These effects suggest that MPMP may have potential therapeutic effects in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using MPMP in lab experiments is its high potency and selectivity. This allows for more precise and accurate results. However, one limitation of using MPMP is its potential toxicity. It has been shown to have toxic effects on certain cell types, which may limit its use in some experiments.

Future Directions

There are several potential future directions for the study of MPMP. One direction is to further investigate its potential therapeutic effects in the treatment of neurological disorders. Another direction is to study its effects on other receptors and neurotransmitters in the brain. Additionally, the development of new and improved synthesis methods for MPMP may allow for more widespread use in scientific research.

Synthesis Methods

The synthesis of MPMP involves the reaction between 4-bromo-2-chloropyridine and 3-methyl-4-aminophenylpiperazine. The reaction is carried out in the presence of a palladium catalyst and a base. The resulting product is then purified using column chromatography to obtain pure MPMP.

Scientific Research Applications

MPMP has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the serotonin transporter and the sigma-1 receptor. This makes it a potential candidate for studying the role of these receptors in various neurological disorders.

properties

IUPAC Name

[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-14-4-3-5-17(12-14)21-11-10-20(13-15(21)2)18(22)16-6-8-19-9-7-16/h3-9,12,15H,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMYKSZMTKWYSSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=CC=CC(=C2)C)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-Methyl-4-(3-methylphenyl)piperazin-1-yl]-pyridin-4-ylmethanone

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